Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate
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Overview
Description
Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate) is a complex organometallic compound with the molecular formula C32H24IrN4F6P. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate is known to be a catalyst used in the visible-light, photoredox-catalyzed synthesis of nitrones . It also plays a role in light-mediated, direct arylation of arenes and heteroarenes
Molecular Mechanism
It is known to be involved in photocatalytic organic transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate) typically involves the reaction of iridium precursors with 2,2’-bipyridine and 2-(2-pyridinyl)phenyl ligands. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by photoredox catalysis.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate) exerts its effects involves its ability to absorb and emit light. This photophysical property is due to the metal-to-ligand charge transfer (MLCT) transitions, which allow the compound to act as a photoredox catalyst. The molecular targets and pathways involved include various organic substrates that undergo transformation under the influence of the iridium complex .
Comparison with Similar Compounds
Similar Compounds
- Iridium (2,2’-Bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl] Hexafluorophosphate
- Iridium (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[(2-pyridinyl)phenyl] Hexafluorophosphate
Uniqueness
Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate) is unique due to its specific ligand structure, which imparts distinct photophysical properties. This makes it particularly effective in photoredox catalysis and other applications where light absorption and emission are crucial .
Properties
CAS No. |
106294-60-4 |
---|---|
Molecular Formula |
C32H24F6IrN4P |
Molecular Weight |
801.753 |
IUPAC Name |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Synonyms |
(OC-6-33)-(2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N]-Iridium(1+) Hexafluorophosphate(1-); _x000B_(OC-6-33)-(2,2’-Bipyridine-κN1,κN1’)bis[2-(2-pyridinyl-κN)phenyl-κC]-Iridium(1+) , Hexafluorophosphate(1-); _x000B_2-Phenylpyridine Iridium Complex; _x000B_(2,2’-B |
Origin of Product |
United States |
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